IWR-1-exo

Overview

Description

exo-IWR 1: is an inactive stereoisomer of Endo-IWR-1 and serves as a negative control for IWR-1. IWR-1 is a tankyrase inhibitor that inhibits the Wnt/β-catenin signaling pathway . The compound is primarily used in scientific research to study the Wnt signaling pathway and its implications in various biological processes.

Scientific Research Applications

Chemistry: : exo-IWR 1 is used as a tool compound to study the Wnt/β-catenin signaling pathway. It serves as a negative control in experiments involving IWR-1, allowing researchers to differentiate between specific and non-specific effects of IWR-1 .

Biology: : In biological research, exo-IWR 1 is used to investigate the role of the Wnt signaling pathway in cell proliferation, differentiation, and development. It helps in understanding the molecular mechanisms underlying various diseases, including cancer .

Medicine: : Although exo-IWR 1 itself is not used as a therapeutic agent, it aids in the development of new drugs targeting the Wnt signaling pathway. By serving as a control compound, it helps validate the efficacy and specificity of potential therapeutic agents .

Industry: : The industrial applications of exo-IWR 1 are limited due to its primary use in research. its role in drug discovery and development indirectly contributes to the pharmaceutical industry .

Safety and Hazards

IWR-1-exo is toxic and contains a pharmaceutically active ingredient. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes . It is very toxic if swallowed, irritating to skin, risk of serious damages to eyes, toxic; danger of serious damage to health by prolonged exposure, possible risk of impaired fertility, and possible risk of harm to unborn child .

Mechanism of Action

Target of Action

IWR-1-exo is a diastereomer of IWR-1-endo . The primary target of this compound is the Wnt/β-catenin signaling pathway . This pathway plays a crucial role in embryonic development, tissue homeostasis, and tumorigenesis .

Mode of Action

This compound is an inactive stereoisomer of IWR-1-endo . While IWR-1-endo strongly inhibits the Wnt/β-catenin pathway , this compound has little effect on the Wnt pathway . This makes this compound an ideal negative control in tests involving the active form, IWR-1-endo .

Biochemical Pathways

The Wnt/β-catenin pathway is the primary biochemical pathway affected by this compound .

Pharmacokinetics

It is known that this compound is a crystalline solid and has some solubility in chloroform, DMF, and DMSO .

Result of Action

It serves as a negative control in tests involving the active form, IWR-1-endo .

Biochemical Analysis

Biochemical Properties

IWR-1-exo plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. Specifically, it is known to interact with tankyrase enzymes, which are part of the poly ADP-ribose polymerase protein superfamily. These enzymes modulate the activity of the β-catenin destruction complex in the Wnt/β-catenin signaling pathway. The interaction between this compound and tankyrase enzymes results in the accumulation of tankyrase proteins due to the loss of auto-parsylation and destruction .

Cellular Effects

This compound has been observed to have minimal effects on various types of cells and cellular processes. Unlike its diastereomer IWR-1-endo, this compound does not significantly influence cell signaling pathways, gene expression, or cellular metabolism. This makes it an ideal control compound in studies investigating the effects of Wnt/β-catenin pathway inhibition .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with tankyrase enzymes. By binding to these enzymes, this compound prevents their auto-parsylation, leading to the accumulation of tankyrase proteins. This interaction does not significantly inhibit the Wnt/β-catenin signaling pathway, making this compound a useful control in experiments involving IWR-1-endo .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound remain stable over time. The compound does not degrade quickly and maintains its minimal impact on cellular function in both in vitro and in vivo studies. This stability makes this compound a reliable control in long-term experiments .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, this compound does not exhibit significant effects on cellular processes. Even at higher doses, the compound does not show toxic or adverse effects, further supporting its use as a control in studies involving IWR-1-endo .

Metabolic Pathways

This compound is involved in metabolic pathways related to the Wnt/β-catenin signaling pathway. It interacts with tankyrase enzymes, which play a role in the regulation of β-catenin turnover. This interaction does not significantly affect metabolic flux or metabolite levels, making this compound a suitable control compound .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed without significant interaction with transporters or binding proteins. The compound does not exhibit notable effects on its localization or accumulation, ensuring its stability as a control in various experimental settings .

Subcellular Localization

The subcellular localization of this compound does not significantly affect its activity or function. The compound does not possess targeting signals or post-translational modifications that direct it to specific compartments or organelles. This lack of specific localization further supports its use as a control in studies involving IWR-1-endo .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of exo-IWR 1 involves the stereoselective synthesis of the norbornene scaffold, followed by functionalization to introduce the quinolinyl and benzamide groups . The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions.

Industrial Production Methods: the synthesis can be scaled up using standard organic synthesis techniques and equipment .

Chemical Reactions Analysis

Types of Reactions: : exo-IWR 1 undergoes various chemical reactions, including substitution and addition reactions. It is relatively stable and does not readily undergo oxidation or reduction under standard laboratory conditions .

Common Reagents and Conditions: : Common reagents used in the synthesis and reactions of exo-IWR 1 include organic solvents like DMSO, catalysts, and bases such as sodium hydroxide . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed: : The major products formed from the reactions of exo-IWR 1 depend on the specific reaction conditions and reagents used. For example, substitution reactions can introduce various functional groups onto the norbornene scaffold .

Comparison with Similar Compounds

Similar Compounds: : Similar compounds to exo-IWR 1 include Endo-IWR-1 and other Wnt pathway inhibitors like XAV939 . These compounds share structural similarities and target the Wnt signaling pathway.

Uniqueness: : The uniqueness of exo-IWR 1 lies in its role as a negative control. Unlike active inhibitors like Endo-IWR-1 and XAV939, exo-IWR 1 does not inhibit the Wnt signaling pathway, making it an essential tool for validating experimental results .

Properties

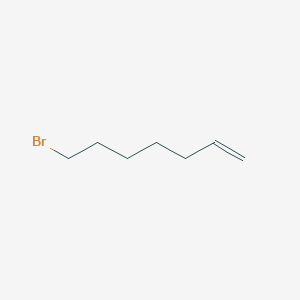

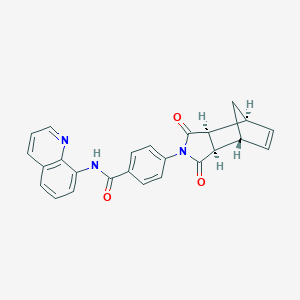

IUPAC Name |

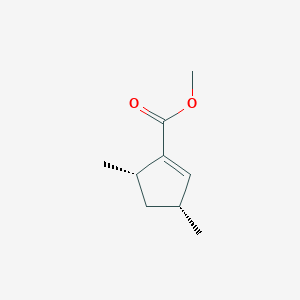

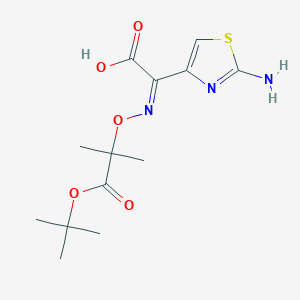

4-[(1S,2S,6R,7R)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]-N-quinolin-8-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19N3O3/c29-23(27-19-5-1-3-14-4-2-12-26-22(14)19)15-8-10-18(11-9-15)28-24(30)20-16-6-7-17(13-16)21(20)25(28)31/h1-12,16-17,20-21H,13H2,(H,27,29)/t16-,17+,20+,21- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGSXEXBYLJIOGF-BTYSMDAFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)NC5=CC=CC6=C5N=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2C=C[C@H]1[C@H]3[C@@H]2C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)NC5=CC=CC6=C5N=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50360787 | |

| Record name | IWR-1-exo | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50360787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1127442-87-8 | |

| Record name | IWR-1-exo | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50360787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.